molecular formula C8H11NO2 B2567694 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one CAS No. 2020223-61-2

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one

Cat. No.: B2567694
CAS No.: 2020223-61-2
M. Wt: 153.181
InChI Key: ZQTISPQOYDLWKQ-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is of interest due to its unique structural features, which include a methoxy group attached to the pyrrolidine ring and a prop-2-yn-1-one moiety

Preparation Methods

The synthesis of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyrrolidine and propargyl bromide.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dimethylformamide (DMF), under inert atmosphere conditions to prevent moisture interference.

    Synthetic Route: The 3-methoxypyrrolidine is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the alkyne moiety, leading to the formation of substituted products.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:

    Propargylamines: These compounds contain a propargyl group and are known for their neuroprotective and anticancer activities.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures may exhibit comparable chemical reactivity and biological activities.

    Methoxy-Substituted Compounds: The presence of a methoxy group can influence the compound’s solubility, reactivity, and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTISPQOYDLWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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